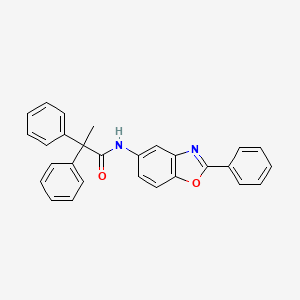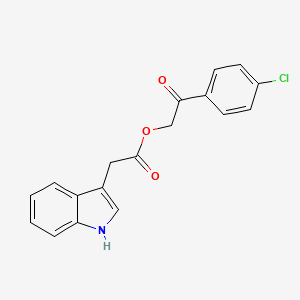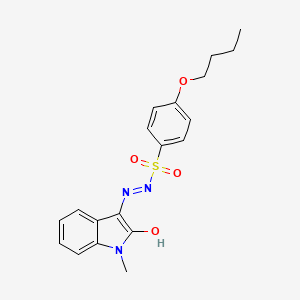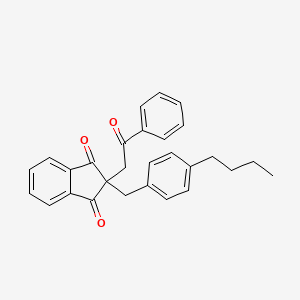![molecular formula C18H15N3O4 B4935454 N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide](/img/structure/B4935454.png)
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide, also known as Nitroxoline, is a synthetic compound that belongs to the class of hydroxyquinolines. It has been widely used as an antibacterial agent for the treatment of various bacterial infections. Nitroxoline has also been studied for its potential therapeutic applications in cancer treatment and as an antiviral agent.
Aplicaciones Científicas De Investigación
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has been extensively studied for its antibacterial properties and has been used to treat various bacterial infections, including urinary tract infections, respiratory tract infections, and skin infections. In addition to its antibacterial properties, this compound has also been studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been studied for its antiviral properties and has been shown to inhibit the replication of certain viruses, including herpes simplex virus and human immunodeficiency virus.
Mecanismo De Acción
The exact mechanism of action of N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide is not fully understood. It is believed to act by inhibiting bacterial DNA synthesis and by disrupting bacterial cell membranes. This compound has also been shown to inhibit the activity of certain enzymes and to interfere with the production of bacterial proteins.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity and is generally well-tolerated by patients. It is rapidly absorbed and distributed throughout the body, and is excreted primarily in the urine. This compound has been shown to have a broad spectrum of antibacterial activity, and is effective against both gram-positive and gram-negative bacteria. It has also been shown to have antifungal and antiviral properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide has several advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available for purchase. It has a broad spectrum of antibacterial activity, and is effective against many different types of bacteria. This compound has also been shown to have low toxicity, making it a safe option for laboratory experiments. However, this compound does have some limitations. It is not effective against all types of bacteria, and may not be suitable for certain types of experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain types of research.
Direcciones Futuras
There are several areas of research that could be explored in the future with regard to N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide. One area of interest is its potential therapeutic applications in cancer treatment. Further studies could be conducted to determine the effectiveness of this compound in treating various types of cancer, and to identify the mechanisms by which it inhibits cancer cell growth. Another area of interest is its potential as an antiviral agent. Studies could be conducted to determine the effectiveness of this compound against other types of viruses, and to identify the mechanisms by which it inhibits viral replication. Finally, further studies could be conducted to better understand the mechanism of action of this compound, which could lead to the development of more effective antibacterial agents.
Métodos De Síntesis
N-[(8-hydroxy-7-quinolinyl)(3-nitrophenyl)methyl]acetamide can be synthesized by the reaction of 8-hydroxyquinoline with 3-nitrobenzyl chloride in the presence of a base. The resulting product is then acetylated to form this compound. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Propiedades
IUPAC Name |
N-[(8-hydroxyquinolin-7-yl)-(3-nitrophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-11(22)20-16(13-4-2-6-14(10-13)21(24)25)15-8-7-12-5-3-9-19-17(12)18(15)23/h2-10,16,23H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQCHQCGWMKCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC(=CC=C1)[N+](=O)[O-])C2=C(C3=C(C=CC=N3)C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-1-(2,4-dimethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B4935383.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-2-methyl-N-phenyl-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B4935392.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(4-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B4935396.png)

![ethyl 1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B4935410.png)

![N,N-dimethyl-N'-[4-(2-methylimidazo[1,2-a]pyrimidin-3-yl)-1,3-thiazol-2-yl]-1,4-benzenediamine hydrobromide](/img/structure/B4935430.png)
![1-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-piperidinyl}-4-(4-fluorophenyl)piperazine](/img/structure/B4935433.png)

![N-(2,4-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4935442.png)

![5-{4-[3-(3,4-dimethylphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4935449.png)

